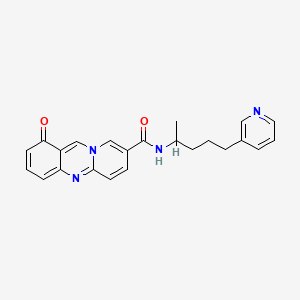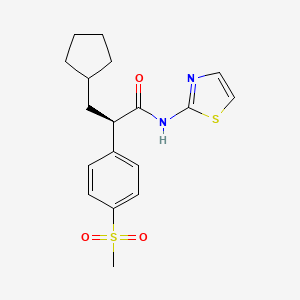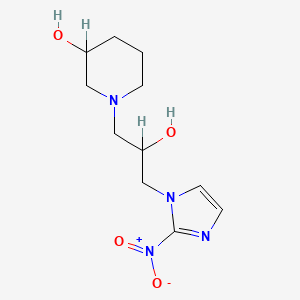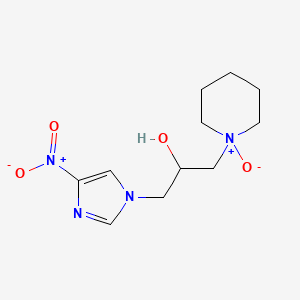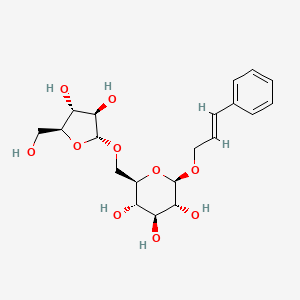
Rosarin
Overview
Description
Rosarin is a cinnamyl alcohol glycoside isolated from Rhodiola rosea . It is considered one of the most important active ingredients in Rhodiola rosea .
Synthesis Analysis
The synthesis of the pyridazine-bridged expanded rosarin and a reduced precursor, semi-rosarinogen, has been reported . A single crystal X-ray diffraction analysis and theoretical calculations show that both have distorted structures .Molecular Structure Analysis
Rosarin’s IUPAC name is (2 E )-3-Phenylprop-2-en-1-yl α- L -arabinofuranosyl- (1→6)-β- D -glucopyranoside . Its molecular formula is C20H28O10 and its molecular weight is 428.43 g/mol .Chemical Reactions Analysis
Expanded rosarin and its precursor can differentiate various thiols in organic solvents by means of species-specific colour changes and reaction times .Scientific Research Applications
1. Pharmacology
- Summary of Application : Rosarin, a characteristic ingredient of Rhodiola rosea L. (RRL), has been found to have a variety of biological activities, including antioxidant, lipid-lowering, analgesic, antiradiation, antitumor, and immunomodulation effects . It has shown significant therapeutic effects on a range of chronic diseases, including neurological, digestive, respiratory, and bone-related disorders during in vitro and in vivo experiments .
- Methods of Application : Various routes for the extraction and all-chemical or biological synthesis of Rosarin have been gradually developed for the large-scale production and broad application of Rosarin .
- Results or Outcomes : The clinical application value and demand for Rosarin have been steadily increasing with deepening research on its pharmacological actions .
2. Agronomy
- Summary of Application : Rhodiola rosea produces nearly 150 bioactive compounds. Cinnamyl alcohol glycosides (CAGs), which include Rosarin, are among the most important secondary metabolites which are specific to this plant species, exhibiting adaptogenic properties along with salidroside .
- Methods of Application : In a study, whole R. rosea plants grown in vitro were subjected to three different precursor treatments, including with trans-cinnamic acid, cinnamaldehyde, and cinnamyl alcohol at 2 mM concentrations .
- Results or Outcomes : The different treatments affected the secondary metabolite production differently. Cinnamyl alcohol and cinnamaldehyde were beneficial, improving the production rate of rosin and rosavin by 13.8- and 6.9-fold, and 92.7- and 8.0-fold, respectively . Cinnamaldehyde triggered the production of rosarin, which the other two treatments failed to do .
3. Neurology
- Summary of Application : Rosarin has been found to have significant therapeutic effects on a range of neurological disorders . It is considered one of the most important active ingredients in Rhodiola rosea L., a popular plant in traditional medicine .
- Methods of Application : The methods of application include extraction and all-chemical or biological synthesis of Rosarin .
- Results or Outcomes : The clinical application value and demand for Rosarin have been steadily increasing with deepening research on its pharmacological actions .
4. Digestive Health
- Summary of Application : Rosarin has shown significant therapeutic effects on various digestive disorders during in vitro and in vivo experiments .
- Methods of Application : The methods of application include extraction and all-chemical or biological synthesis of Rosarin .
- Results or Outcomes : The clinical application value and demand for Rosarin have been steadily increasing with deepening research on its pharmacological actions .
5. Bone Metabolism
- Summary of Application : Rosarin, a phenylpropanoid in Rhodiola rosea’s rhizome, significantly affects cellular metabolism in health and many diseases, particularly influencing bone tissue metabolism . It has shown to inhibit osteoclastogenesis, disrupt F-actin ring formation, and reduce the expression of osteoclastogenesis-related genes . Moreover, rosarin promotes osteogenesis and osteoblast differentiation .
- Methods of Application : The methods of application include extraction and all-chemical or biological synthesis of Rosarin .
- Results or Outcomes : In vivo studies show its effectiveness in enhancing bone mineral density (BMD) in postmenopausal osteoporosis (PMOP) mice, restraining osteoclast maturation, and increasing the active osteoblast percentage in bone tissue .
6. Biosynthesis
- Summary of Application : In recent years, some scholars have also attempted to carry out the biosynthesis of Rosarin . For the first time, natural Rosavin analogs were successfully obtained by using E. coli expression .
- Methods of Application : The methods of application include extraction and all-chemical or biological synthesis of Rosarin .
- Results or Outcomes : Future research is expected to achieve a green, nontoxic and high-yield total biosynthesis, which will greatly reduce the price of Rosarin and promote its pharmaceutical formulations and research related to disease treatments .
Future Directions
Research on Rosarin is ongoing, with a focus on improving its extraction and synthesis, understanding its pharmacological activities, and exploring its therapeutic effects on various diseases . The development and maturation of the technology of synthesizing Rosarin by chemical or biological methods have provided the possibility of large-scale production .
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O10/c21-9-12-14(22)17(25)20(29-12)28-10-13-15(23)16(24)18(26)19(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBFEMIXXHIISM-YZOUKVLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045580 | |
| Record name | Rosarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rosarin | |
CAS RN |
84954-93-8 | |
| Record name | Rosarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84954-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rosarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-Phenyl-2-propen-1-yl 6-O-a-L-arabinofuranosyl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQA54L0KFI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



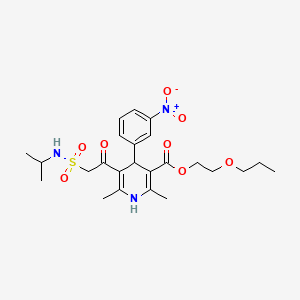
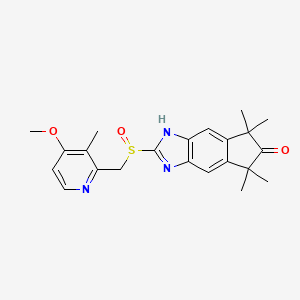
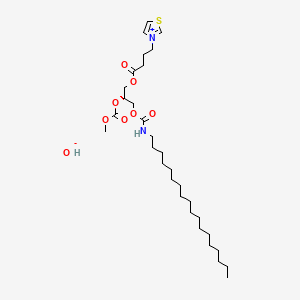
![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)
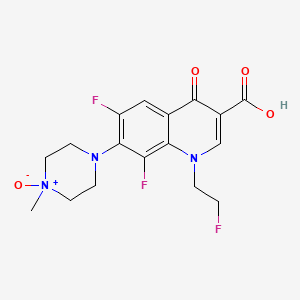
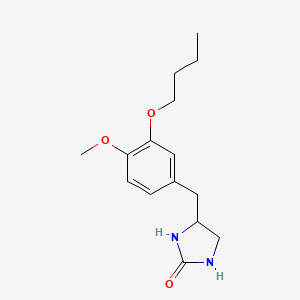
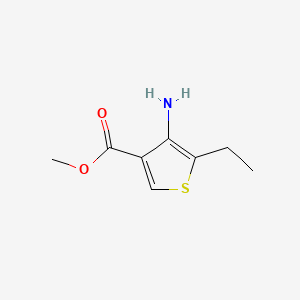
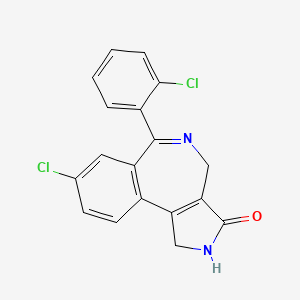
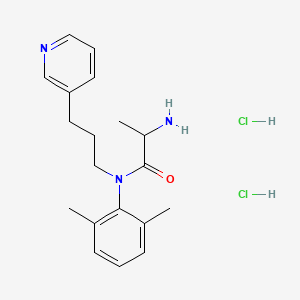
![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)
